3-[(2,4-dichlorobenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole
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Overview
Description
3-[(2,4-dichlorobenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a dichlorobenzylsulfanyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form the corresponding benzylsulfanyl intermediate. This intermediate is then reacted with 3-propyl-1H-[1,2,4]triazole under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorobenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
3-[(2,4-dichlorobenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dichloro-phenyl)-4-(2-methyl-allyl)-4H-(1,2,4)triazole-3-thiol
- 4-(5-(Benzylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine
- 3-(4-Methoxy-benzylsulfanyl)-4H-(1,2,4)triazole
Uniqueness
3-[(2,4-dichlorobenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13Cl2N3S |
---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-propyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C12H13Cl2N3S/c1-2-3-11-15-12(17-16-11)18-7-8-4-5-9(13)6-10(8)14/h4-6H,2-3,7H2,1H3,(H,15,16,17) |
InChI Key |
NODLWPCSGXPZNT-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NN1)SCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCC1=NC(=NN1)SCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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